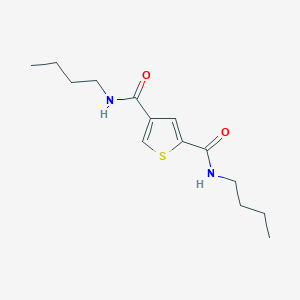
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the carboxamide groups at positions 2 and 4 of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the thiophene ring with a suitable amine, such as butylamine, under appropriate conditions. This step often requires the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
N-Butylation: The final step involves the N-butylation of the carboxamide groups. This can be achieved by reacting the intermediate compound with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents like bromine, chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Applications De Recherche Scientifique
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mécanisme D'action
The mechanism of action of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide depends on its specific application:
In Biological Systems: It may interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
In Materials Science: It functions as a semiconducting material, where its electronic properties are influenced by the conjugation of the thiophene ring and the presence of electron-donating or electron-withdrawing groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~4~-Dimethylthiophene-2,4-dicarboxamide: Similar structure but with methyl groups instead of butyl groups.
N~2~,N~4~-Diethylthiophene-2,4-dicarboxamide: Similar structure but with ethyl groups instead of butyl groups.
N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide: Similar structure but with phenyl groups instead of butyl groups.
Uniqueness
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and electronic properties. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
824953-92-6 |
|---|---|
Formule moléculaire |
C14H22N2O2S |
Poids moléculaire |
282.40 g/mol |
Nom IUPAC |
2-N,4-N-dibutylthiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C14H22N2O2S/c1-3-5-7-15-13(17)11-9-12(19-10-11)14(18)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
URWBRVPXEYCMFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC(=CS1)C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















